2-(4-Formyl-2-nitrophenoxy)acetic acid
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Overview
Description
2-(4-Formyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H7NO6 and a molecular weight of 225.16 g/mol . This compound is characterized by the presence of a formyl group, a nitro group, and a phenoxyacetic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-nitrophenoxy)acetic acid typically involves the nitration of 4-formylphenol followed by the etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(4-Carboxy-2-nitrophenoxy)acetic acid.
Reduction: 2-(4-Formyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-2-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure with a methoxy group instead of a hydrogen atom on the phenyl ring.
2-(4-Formyl-2-aminophenoxy)acetic acid: Formed by the reduction of the nitro group to an amine.
Uniqueness
2-(4-Formyl-2-nitrophenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-(4-formyl-2-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-4-6-1-2-8(16-5-9(12)13)7(3-6)10(14)15/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVISSJNXSOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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